molecular formula C20H38FeO4 B8564430 Iron(2+) neodecanoate CAS No. 90342-31-7

Iron(2+) neodecanoate

Cat. No. B8564430
CAS RN: 90342-31-7
M. Wt: 398.4 g/mol
InChI Key: SLEMZXQMOMKPCD-UHFFFAOYSA-L
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Patent
US06599472B1

Procedure details

Iron neodecanoate was prepared by a procedure based on U.S. Pat. No. 2,584,041 Example 14. 86 g (0.5 moles) of neodecanoic acid, 125 g of xylene, 25 g of water, and 12.7 g of iron powder (100 mesh) were charged to a 500 ml round bottom flask equipped with a stirrer, condenser, air inlet tube, and heating. The mixture was heated to reflux and refluxed for 7 hours, cooled and the organic phase separated from the water phase and unreacted Fe. The organic phase contained 65.2 g iron neodecanoate which on removal of the xylene by evaporation was a dark amber viscous liquid, with viscosity 10,000 cps.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].C1(C)C(C)=CC=CC=1.[Fe:21]>O>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Fe+2:21].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Name
Quantity
125 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
12.7 g
Type
reactant
Smiles
[Fe]
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser, air inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic phase separated from the water phase and unreacted Fe
CUSTOM
Type
CUSTOM
Details
on removal of the xylene
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Fe+2].C(CCCCCC(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.